molecular formula C24H17FN2O5S2 B11568252 methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11568252
M. Wt: 496.5 g/mol
InChI Key: AHFBRFIAPZNEHP-UHFFFAOYSA-N
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Description

Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups such as fluoro, methylsulfanyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include fluorinating agents, methylating agents, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups produces alcohols .

Scientific Research Applications

Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. For example, the fluoro group may enhance binding affinity to certain targets, while the thiazole ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a chromeno-pyrrol core, thiazole ring, and various functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H17FN2O5S2

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[7-fluoro-1-(4-methylsulfanylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O5S2/c1-11-21(23(30)31-2)34-24(26-11)27-18(12-4-7-14(33-3)8-5-12)17-19(28)15-10-13(25)6-9-16(15)32-20(17)22(27)29/h4-10,18H,1-3H3

InChI Key

AHFBRFIAPZNEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC)C(=O)OC

Origin of Product

United States

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